3,4,6-Trichloro-5-methylpyridazine
Description
Significance of Halogenated Heterocycles in Advanced Organic Synthesis
Halogenated heterocyclic compounds, which are organic ring structures containing at least one non-carbon atom and one or more halogen atoms, are pivotal in synthetic chemistry. merckmillipore.comjeyamscientific.in Their importance lies in their utility as intermediates for creating a wide array of other organic compounds. merckmillipore.comjeyamscientific.in The presence of halogen atoms enhances the reactivity of these molecules, making them susceptible to various chemical transformations. mdpi.com This increased reactivity allows for the strategic modification of their structures, a crucial aspect in the design and synthesis of complex molecules. merckmillipore.com Organochlorine compounds, in particular, are a widely utilized group for synthetic reactions. merckmillipore.comjeyamscientific.in The ability to introduce and manipulate halogen substituents on a heterocyclic core provides chemists with a powerful tool for constructing highly functionalized molecules with diverse applications. mdpi.com
Overview of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a significant scaffold in modern chemical research. nih.govwikipedia.org Its unique physicochemical properties, including weak basicity and a high dipole moment, make it an attractive component in the design of new molecules. nih.gov The pyridazine core is found in a variety of biologically active compounds, including pharmaceuticals and herbicides. wikipedia.orgresearchgate.net The electron-deficient nature of the pyridazine ring system influences its reactivity and its interactions with other molecules. researchgate.net Researchers are actively exploring the synthesis and modification of pyridazine derivatives to develop new materials and therapeutic agents. researchgate.netnih.gov
Positioning of 3,4,6-Trichloro-5-methylpyridazine within Halogenated Pyridazine Chemistry
Within the broader class of halogenated pyridazines, this compound serves as a key example of a polyfunctionalized building block. researchgate.netcymitquimica.com The presence of three chlorine atoms and a methyl group on the pyridazine ring provides multiple sites for chemical modification. This polychlorinated nature increases the number of possible reaction pathways, although it can sometimes lead to challenges in controlling the regioselectivity of reactions. researchgate.net Nevertheless, the strategic introduction of different functional groups onto the pyridazine core, as exemplified by this compound, significantly enhances its potential as a versatile precursor for constructing a diverse range of more complex chemical structures. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trichloro-5-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)5(8)10-9-4(2)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLWSNWVXXBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
A documented synthesis of 3,4,6-trichloro-5-methylpyridazine involves the treatment of 4-chloro-5-methyl-1,2-dihydro-3,6-pyridazinedione with phosphorus oxychloride. google.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃Cl₃N₂ |
| Molecular Weight | 197.45 g/mol |
| CAS Number | 499235-55-1 |
Reactivity and Derivatization Strategies of 3,4,6 Trichloro 5 Methylpyridazine and Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions on Polychlorinated Pyridazines
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-poor heteroaromatic systems like polychlorinated pyridazines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The presence of multiple chlorine atoms on the pyridazine (B1198779) ring significantly activates it towards nucleophilic attack.
Amination Reactions with Electron-Deficient Pyridazine Systems
The introduction of amino groups is a crucial transformation in the synthesis of biologically active molecules. Amination of polychlorinated pyridazines can be readily achieved using a variety of nitrogen nucleophiles. In principle, the reaction of 3,4,6-trichloro-5-methylpyridazine with an amine could lead to the substitution of any of the three chlorine atoms.
The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles. Studies on analogous systems, such as 4,5,6-trifluoropyridazin-3(2H)-one, have shown that reactions with primary and secondary amines lead to a mixture of aminated products. nih.gov For instance, the reaction with butylamine (B146782) or morpholine (B109124) predominantly yields the 4-amino substituted product. nih.gov This suggests that in this compound, the positions are activated for nucleophilic attack.
| Nucleophile | Expected Major Product (based on analogues) | Reference |
| Primary Amines (e.g., Butylamine) | 4-Amino-3,6-dichloro-5-methylpyridazine | nih.gov |
| Secondary Amines (e.g., Morpholine) | 4-Morpholino-3,6-dichloro-5-methylpyridazine | nih.gov |
| Anilines | Mixture of isomers, regioselectivity is sensitive to reaction conditions | nih.gov |
This table is illustrative and based on reactivity patterns of analogous fluorinated pyridazinones.
Considerations for Regioselectivity in SNAr Transformations
The regioselectivity of SNAr reactions on polysubstituted pyridazines is a complex interplay of electronic and steric factors. The relative activating effect of the two nitrogen atoms and the influence of existing substituents, such as the methyl group in this compound, determine the site of nucleophilic attack.
In systems like 3,5-dichloropyrazines, the regioselectivity is dictated by the electronic nature of the substituent at the 2-position. researchgate.net An electron-withdrawing group directs the incoming nucleophile to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net By analogy, the electron-donating methyl group at the 5-position of this compound would be expected to influence the electron distribution in the ring and thus the regioselectivity of substitution.
Furthermore, studies on 3-substituted 2,6-dichloropyridines have shown that the steric bulk of the substituent can significantly influence the regioselectivity of amination. mdpi.com Bulky substituents tend to direct the nucleophile to the more accessible position. In the case of this compound, the chlorine at the 4-position is flanked by the methyl group and another chlorine, which could sterically hinder attack at this position compared to the 6-position.
Computational studies on related heterocyclic systems have also been employed to predict the regioselectivity of SNAr reactions by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and calculating activation barriers for the formation of different isomers. dntb.gov.ua
Transition Metal-Catalyzed Cross-Coupling Reactions (PCCR)
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions with Halogenated Pyridazines
Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi reactions are highly effective for the derivatization of halogenated pyridazines. nih.govmdpi.com The electron-deficient character of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, which is the initial step in the catalytic cycle. mdpi.com
For a substrate like this compound, selective cross-coupling at one of the chloro-substituted positions is a significant challenge. The relative reactivity of the C-Cl bonds will determine the outcome of the reaction. In many heterocyclic systems, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. However, when multiple chlorine atoms are present, the regioselectivity is influenced by the electronic environment of each carbon-chlorine bond.
| Coupling Partner | Catalyst System (Typical) | Expected Product Type | Reference |
| Arylboronic acids (Suzuki) | Pd(PPh3)4 / Base | Aryl-substituted pyridazine | nih.gov |
| Organostannanes (Stille) | Pd(PPh3)4 | Organo-substituted pyridazine | nih.gov |
| Organozinc reagents (Negishi) | Pd(PPh3)4 | Organo-substituted pyridazine | nih.gov |
| Amines (Buchwald-Hartwig) | Pd2(dba)3 / Ligand / Base | Amino-substituted pyridazine | cmu.edu |
This table provides general examples of palladium-catalyzed cross-coupling reactions applicable to halogenated pyridazines.
Scope and Limitations in Pyridazine Derivatization through PCCR
The scope of palladium-catalyzed cross-coupling reactions on halogenated pyridazines is broad, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents. nih.govmdpi.com However, the successful derivatization of polyhalogenated pyridazines like this compound requires careful optimization of reaction conditions to control regioselectivity.
One of the main limitations is the potential for multiple substitutions, leading to a mixture of products. Achieving selective mono-functionalization can be challenging. The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the reaction. For instance, the use of bulky phosphine (B1218219) ligands can favor coupling at less sterically hindered positions.
The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, has been successfully applied to the amination of chloropyridines and other haloheterocycles. cmu.edu This reaction offers an alternative to traditional SNAr amination and can sometimes provide complementary regioselectivity.
Halogen Exchange Reactions
Halogen exchange reactions provide a strategic approach to modify the reactivity of halogenated aromatic and heteroaromatic compounds. frontiersin.orgnih.gov These transformations allow for the replacement of one halogen with another, which can be advantageous for subsequent cross-coupling reactions where the reactivity order of halogens (I > Br > Cl) is often exploited.
For a molecule like this compound, a halogen exchange reaction, such as a Finkelstein reaction, could potentially be used to convert one or more of the chloro substituents into more reactive bromo or iodo groups. This would be achieved by treating the chlorinated pyridazine with a source of bromide or iodide ions, often in the presence of a metal catalyst. nih.gov
| Halogen Source | Catalyst (if required) | Potential Product | Reference |
| NaI | CuI | Iodo-dichloro-methylpyridazine | nih.gov |
| KBr | NiBr2 or Pd catalyst | Bromo-dichloro-methylpyridazine | nih.gov |
This table illustrates potential halogen exchange reactions based on general methods for aryl halides.
Conversion of Trichloromethyl to Trifluoromethyl Groups
The transformation of a trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group is a crucial step in the synthesis of many agrochemicals and pharmaceuticals, as the -CF₃ group can significantly alter a molecule's biological and physicochemical properties. nih.govnih.gov This conversion is typically achieved through a halogen exchange (HALEX) reaction.
Historically, this transformation was first demonstrated on a pyridine (B92270) ring in 1947, involving the chlorination of picoline followed by fluorination. jst.go.jp The common method for converting a trichloromethyl group on a pyridine or pyridazine ring to a trifluoromethyl group involves treatment with a fluorinating agent. nih.gov Antimony trifluoride (SbF₃), often activated with a Lewis acid like antimony pentachloride (SbCl₅), is a classic reagent for this purpose. nih.govjst.go.jpmdpi.com Hydrogen fluoride (B91410) (HF) is also widely used, particularly in industrial-scale vapor-phase reactions. nih.gov
For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate, is accomplished by the vapor-phase fluorination of its 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) precursor. nih.gov This process highlights a general strategy applicable to pyridazine analogues where a methyl group is first exhaustively chlorinated to a trichloromethyl group, which is subsequently fluorinated. nih.gov
Table 1: Reagents for Trichloromethyl to Trifluoromethyl Conversion
| Reagent(s) | Typical Conditions | Substrate Class | Reference |
| Antimony Trifluoride (SbF₃) / Antimony Pentachloride (SbCl₅) | Heated, neat or in high-boiling solvent | Trichloromethyl-heterocycles | jst.go.jpmdpi.com |
| Hydrogen Fluoride (HF) | Vapor-phase, high temperature | Trichloromethyl-pyridines | nih.gov |
Selective Fluorination Strategies in Halogenated Pyridines
Selective fluorination of halogenated pyridines and related heterocycles is a synthetic challenge due to the high electronegativity and limited nucleophilicity of fluoride. researchgate.net Nevertheless, methods have been developed for the site-selective introduction of fluorine.
One strategy involves nucleophilic aromatic substitution (SNAr) where a chlorine atom is displaced by a fluoride source. This is particularly effective for electron-deficient rings like polychlorinated pyridazines, where the ring is activated towards nucleophilic attack. researchgate.netnih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the substitution pattern of the starting material. nih.gov For example, in tetrafluoropyridazine, reaction with nitrogen nucleophiles can lead to substitution at either the 4- or 5-position, with the outcome depending on the specific nucleophile used. nih.gov
Another powerful method is the use of specialized fluorinating reagents. Silver(II) fluoride (AgF₂) has been shown to be effective for the site-selective C-H fluorination of pyridines and diazines, typically occurring at the position adjacent to a ring nitrogen under mild conditions. nih.gov For electrophilic fluorination, reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can be used to regioselectively fluorinate activated heterocyclic systems such as imidazo[1,2-a]pyridines. nih.gov
In some cases, chlorine-fluorine exchange can be facilitated by other components in the reaction mixture. For example, it has been shown that a 2-fluoro-pyridine can be converted to its 2-chloro analog by reacting it with a trichloromethyl-substituted picoline, demonstrating the complex interplay and exchange possibilities between halogen substituents on these rings. google.com
Introduction of Diverse Functionalities onto the Pyridazine Ring
The electron-deficient nature of the pyridazine ring, especially when substituted with multiple halogen atoms, makes it an excellent platform for introducing chemical diversity through various synthetic transformations. nih.govresearchgate.net
Strategies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds on heterocyclic scaffolds. clockss.orgsigmaaldrich.com Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize chloropyridazines. sigmaaldrich.commdpi.com Electron-poor aryl chlorides, including chloropyridazines, are particularly good substrates for Suzuki reactions, often proceeding efficiently even with traditional palladium catalysts. uwindsor.ca These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyridazine core. clockss.orgmdpi.com
The choice of catalyst and ligands can be crucial, especially for activating less reactive C-Cl bonds. chemrxiv.org The development of advanced catalyst systems has expanded the scope of these reactions significantly. uwindsor.caclockss.org For example, palladium-catalyzed reactions have been successfully used to couple 2-chloropyrazines with various π-sufficient aromatic heterocycles like furan, thiophene, and pyrrole. clockss.org This methodology is directly applicable to chlorinated pyridazines for creating complex bi-heterocyclic structures.
Table 2: Examples of Palladium-Catalyzed C-C Bond Formation on Chloro-azines
| Coupling Reaction | Catalyst/Ligand System | Bond Formed | Substrate Example | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Aryl-Aryl | 4-Bromo- researchgate.netnih.govclockss.orgtriazolo[1,5-a]pyridine | chemrxiv.org |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl-Heteroaryl | 2-Chloropyrazines | clockss.org |
| Heck | Pd(P(t-Bu)₃)₂ | Aryl-Alkenyl | Aryl iodides | sigmaaldrich.com |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkynyl | 2-Chloro-5-trifluoromethoxypyrazine | mdpi.com |
Functional Group Interconversions on Halogenated Pyridazine Scaffolds
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another, often to modify reactivity or prepare for subsequent reactions. youtube.com On halogenated pyridazine scaffolds, the chlorine atoms themselves are versatile functional groups that can be readily displaced by a variety of nucleophiles.
The high reactivity of chloro- and trichloromethyl-substituted pyridazines towards nucleophiles enables a range of transformations. Nucleophilic aromatic substitution (SNAr) is a primary pathway, where chlorine atoms are replaced by O-, N-, and S-based nucleophiles. researchgate.netyoutube.com The regioselectivity of these substitutions on polychlorinated systems can be complex, but often the most electron-deficient positions react preferentially. researchgate.netzenodo.org For instance, in 2,4,6-trichloropyrimidine (B138864), the 2-chloro position, flanked by two nitrogen atoms, is the most active site for substitution. zenodo.org This principle extends to polychlorinated pyridazines, where the electronic environment dictates the site of nucleophilic attack. researchgate.net
Beyond direct displacement, the trichloromethyl group can also undergo transformations. Reaction with nucleophiles like methoxide (B1231860) can lead to the formation of dichloromethyl ethers or acetals, demonstrating that functionalization can occur at both the ring and the substituent. researchgate.net
Exploration of Electron-Deficient Pyridazine Systems for Chemical Diversity
The inherent electron-deficient character of the pyridazine ring is one of its most defining features, driving its reactivity and utility in constructing diverse molecular architectures. nih.govresearchgate.netblumberginstitute.org This π-deficient nature is enhanced by the presence of multiple electronegative chlorine atoms, making polychlorinated pyridazines highly reactive electrophilic scaffolds. researchgate.net
This electrophilicity is exploited in sequential nucleophilic substitution reactions. By carefully choosing nucleophiles and controlling reaction conditions, the chlorine atoms on a polyhalogenated pyridazine can be replaced in a stepwise manner, allowing for the programmed construction of highly functionalized derivatives. researchgate.netnih.gov For example, 3,4,6-trichloropyridazine (B1215204) and other polychlorinated analogues offer numerous combinations for tandem amination and palladium cross-coupling reactions, although achieving high regioselectivity can be a challenge. researchgate.net
The electron-withdrawing properties of the pyridazine ring can also be used to modulate the properties of its substituents, for instance by activating an adjacent carbonyl group or acidifying an N-H bond. nih.gov Researchers have leveraged these properties to design molecules for various applications, including materials science, where the pyridazine core can act as an electron-transporting unit. nih.gov The combination of a highly π-deficient pyridazine ring with other functional groups, introduced via the strategies discussed above, provides a powerful platform for building extensive libraries of compounds with tailored electronic and steric properties. researchgate.net
Advanced Characterization and Spectroscopic Analysis in 3,4,6 Trichloro 5 Methylpyridazine Research
X-ray Diffraction Studies for Molecular Structure Elucidation
X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional structure of crystalline solids at an atomic level. It provides unambiguous proof of a molecule's constitution and conformation.
Single crystal X-ray diffraction stands as the gold standard for molecular structure elucidation. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.
To illustrate the type of data obtained from such an analysis, the crystallographic information for the related compound 2,3,6-Trichloro-5-(trichloromethyl)pyridine is presented below.
Table 1: Illustrative Crystallographic Data for a Related Compound: 2,3,6-Trichloro-5-(trichloromethyl)pyridine
| Parameter | Value |
|---|---|
| Chemical Formula | C₆HCl₆N |
| Molecular Weight (Mr) | 299.78 |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 8.3100 (17) |
| b (Å) | 17.018 (3) |
| c (Å) | 7.3160 (15) |
| V (ų) | 1034.6 (4) |
| Z | 4 |
| Temperature (K) | 293 |
Data sourced from a study on 2,3,6-Trichloro-5-(trichloromethyl)pyridine to demonstrate the principles of single crystal XRD analysis. nih.gov
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. rsc.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification, determination of phase purity, and analysis of crystal structure. researchgate.net
For 3,4,6-Trichloro-5-methylpyridazine, PXRD would be employed to:
Confirm the identity of a synthesized bulk sample by comparing its diffraction pattern to a standard pattern calculated from single-crystal data or found in a database. govinfo.gov
Assess the purity of the material, as the presence of crystalline impurities would result in additional peaks in the diffractogram.
Study phase transitions that may occur under different temperature or pressure conditions.
The analysis involves plotting the diffraction intensity versus the diffraction angle (2θ). The positions and intensities of the peaks are unique to a particular crystalline phase, governed by the crystal lattice parameters according to Bragg's Law. rsc.org
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Spectroscopic techniques that probe the vibrations of chemical bonds and the magnetic properties of atomic nuclei are essential for confirming the presence of functional groups and mapping the molecular framework.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.
For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features. While a specific spectrum for this compound is not available, analysis of related chlorinated pyridazines allows for the prediction of key vibrational modes. researchgate.net The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum. The pyridazine (B1198779) ring itself will have a series of characteristic stretching and bending vibrations. The methyl group would be identified by its C-H stretching and bending vibrations.
Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (methyl) | Symmetric/Asymmetric Stretching | 2850 - 3000 |
| Aromatic C=N | Stretching | 1550 - 1650 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| C-H (methyl) | Bending | 1375 - 1450 |
| C-N | Stretching | 1000 - 1350 |
| C-Cl | Stretching | 600 - 850 |
Predicted ranges are based on general spectroscopic principles and data from related chlorinated heterocyclic compounds. researchgate.netmdpi.comcore.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei, primarily ¹H (proton) and ¹³C. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule. researchgate.net
For this compound, ¹H and ¹³C NMR would be used to confirm the proposed structure.
¹H NMR: Due to the substitution pattern, the molecule lacks any protons directly attached to the pyridazine ring. Therefore, the ¹H NMR spectrum is expected to be very simple, showing a single signal (a singlet) corresponding to the three equivalent protons of the methyl group. The chemical shift of this singlet would be influenced by the electronic nature of the trichloropyridazine ring.
¹³C NMR: The ¹³C NMR spectrum would be more complex and informative, expected to show six distinct signals: five for the carbon atoms of the pyridazine ring and one for the methyl group carbon. The chemical shifts of the ring carbons would be significantly affected by the attached chlorine atoms and the ring nitrogen atoms, generally appearing in the downfield region of the spectrum. The carbon attached to the methyl group would have a unique shift, as would the three carbons bonded to chlorine atoms.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 2.5 - 3.0 | Singlet | -CH₃ |
| ¹³C | ~ 15 - 25 | Quartet (in ¹H-coupled) | -CH₃ |
| ¹³C | ~ 120 - 160 | Singlet (in ¹H-decoupled) | 5x C (pyridazine ring) |
Predicted chemical shifts are estimates based on general NMR principles and data from related structures like 3,4,6-Trichloropyridazine (B1215204). researchgate.netchemicalbook.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.netresearchgate.net
For this compound (C₅H₃Cl₃N₂), the molecular weight is 197.45 g/mol . bldpharm.comcymitquimica.com A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the molecular ion peak, which arises from the natural abundance of two stable chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of three chlorine atoms would result in a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 100:98:32:3.5. Observing this pattern would provide strong evidence for the presence of three chlorine atoms in the molecule. researchgate.net
High-resolution mass spectrometry (HRMS) could determine the exact mass to several decimal places, confirming the elemental composition C₅H₃Cl₃N₂. Analysis of the fragmentation pattern under electron ionization (EI) could reveal pathways such as the loss of a chlorine atom (M-35/37), a methyl group (M-15), or cleavage of the pyridazine ring, further corroborating the structure.
Table 4: Predicted Molecular Ion Cluster in Mass Spectrum of this compound
| Ion | Nominal m/z | Isotopic Composition | Predicted Relative Intensity (%) |
|---|---|---|---|
| [M]⁺ | 196 | (³⁵Cl)₃ | ~100 |
| [M+2]⁺ | 198 | (³⁵Cl)₂(³⁷Cl) | ~98 |
| [M+4]⁺ | 200 | (³⁵Cl)(³⁷Cl)₂ | ~32 |
| [M+6]⁺ | 202 | (³⁷Cl)₃ | ~3.5 |
Calculated based on the natural isotopic abundance of chlorine. The nominal mass of the most abundant isotopologue is used.
Electrochemical Characterization Techniques
Voltammetric (Linear-Sweep Cyclic Voltammetry) and Chronoamperometric Studies for Redox Behavior
No data is available in the current scientific literature regarding the application of linear-sweep cyclic voltammetry or chronoamperometry to study the redox behavior of this compound. Such studies would be essential to determine key electrochemical parameters, including oxidation and reduction potentials, the reversibility of electron transfer processes, and the kinetics of the electrochemical reactions.
Adsorption Phenomena on Electrode Surfaces
There is no documented research on the adsorption phenomena of this compound on electrode surfaces. Investigation in this area would be necessary to understand how the molecule interacts with different electrode materials, which is a critical factor in the development of electrochemical sensors or in understanding its environmental fate and transport.
Computational and Theoretical Investigations of 3,4,6 Trichloro 5 Methylpyridazine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.orgmdpi.com By employing functionals like B3LYP with various basis sets, researchers can accurately predict the molecular geometry and other key characteristics of 3,4,6-Trichloro-5-methylpyridazine. mdpi.comnih.govacademie-sciences.fr DFT calculations are instrumental in understanding the molecule's behavior at a quantum mechanical level. scirp.org
Electronic Structure Elucidation and Property Prediction
DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry of pyridazine (B1198779) derivatives. bhu.ac.inresearchgate.netmdpi.com These calculations provide a detailed picture of bond lengths and angles within the molecule. The optimized structure is confirmed to be at a minimum energy state by ensuring the absence of imaginary frequencies in the vibrational analysis. mdpi.com Furthermore, these computational methods can predict various electronic properties, including the dipole moment, which for a similar pyridazine derivative was found to be 4.8670 Debye, indicating a degree of polarity in the molecule. bhu.ac.in
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies of these orbitals and the gap between them are crucial in determining a molecule's chemical reactivity and kinetic stability. acadpubl.euresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For instance, in a related imidazole (B134444) derivative, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. acadpubl.eu This analysis helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. youtube.comacadpubl.eu
Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Imidazole Derivative
| Parameter | Energy (eV) |
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
This table presents the HOMO, LUMO, and energy gap values for a related imidazole derivative, illustrating the application of FMO analysis. acadpubl.eu
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map uses a color-coded scheme to represent different potential regions on the molecule's surface. uni-muenchen.deresearchgate.net Red and yellow areas indicate negative electrostatic potential, highlighting regions prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For example, in one study, the negative MEP value around an oxygen atom was found to be -0.042 a.u., identifying it as a likely site for electrophilic interaction. researchgate.net This visual representation provides crucial insights into the molecule's interaction with other chemical species. researchgate.netnih.gov
Quantum Chemical Descriptors and Molecular Topology
Quantum chemical descriptors provide quantitative measures of a molecule's electronic properties and reactivity. nih.gov These descriptors, in conjunction with molecular topology analysis, offer a deeper understanding of the bonding and non-covalent interactions within this compound.
Atoms-In-Molecule (AIM) Analysis for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding. wikipedia.orgnih.gov AIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. nih.govresearchgate.net A negative Laplacian (∇²ρ < 0) is indicative of a shared-shell interaction, such as a covalent bond, while a positive Laplacian (∇²ρ > 0) suggests a closed-shell interaction, like a hydrogen bond. researchgate.net This analysis provides a rigorous framework for understanding the bonding patterns within a molecule. wikipedia.orgresearchgate.net
Table 2: AIM Topological Parameters for Non-Covalent Interactions in a Hydroxychloroquine (B89500) Complex
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |
| N-H…H | - | - |
| C-H…H | - | - |
| C-H…C | 0.0011 | 0.0035 |
This table shows AIM parameters for different non-covalent interactions in a hydroxychloroquine complex, demonstrating how AIM analysis quantifies these interactions. nih.gov
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netchemrxiv.orgnih.gov The RDG is a dimensionless quantity derived from the electron density and its gradient. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished. chemrxiv.org Isosurface plots of the RDG provide a three-dimensional visualization of these interactions, with different colors representing the nature and strength of the NCIs. researchgate.netresearchgate.net This method is particularly useful for understanding the subtle forces that influence molecular conformation and crystal packing. unamur.be
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close contact and potential hydrogen bonding can be identified. The surface is typically colored to highlight these interactions, with red spots indicating shorter contacts (stronger interactions) and blue regions representing longer contacts.
For this compound, this analysis would reveal the dominant forces governing its solid-state structure, such as halogen bonding involving the chlorine atoms, and weaker van der Waals interactions.
Potential Energy Surface (PES) Studies for Conformational Stability and Reaction Pathways
Potential energy surface (PES) studies are fundamental to understanding the conformational landscape and reactivity of a molecule. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them.
Solvation Models and Solvent Effects on Chemical Processes
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models are computational methods used to account for the effects of the solvent on the structure, properties, and reactivity of a solute molecule. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific properties like dielectric constant.
By applying solvation models to this compound, researchers could predict how its properties, such as its dipole moment and electronic structure, change in different solvents. This is critical for understanding its solubility and for predicting how reaction rates and equilibria involving this compound would be affected by the choice of solvent. For instance, the nucleophilic substitution of the chlorine atoms would likely be highly dependent on the polarity and proticity of the solvent.
While the tools of computational and theoretical chemistry offer a powerful lens through which to study this compound, the scientific community has yet to publish research applying these specific techniques to this compound. The absence of data on its Hirshfeld surface, potential energy surface, and solvation behavior represents a gap in the understanding of this molecule's fundamental properties. Future research in these areas would be invaluable for a complete characterization of this compound and could guide its application in chemical synthesis and materials science.
Role of 3,4,6 Trichloro 5 Methylpyridazine As a Key Chemical Intermediate and Building Block
Precursor in Agrochemical Synthesis
The pyridazine (B1198779) ring system is a critical component in a variety of modern agrochemicals. The inherent chemical properties of the ring, enhanced by substitutions, allow for the development of active ingredients with specific modes of action. 3,4,6-Trichloro-5-methylpyridazine serves as a foundational structure for creating novel pesticides, including insecticides, fungicides, and herbicides.
Development of Insect Growth Regulators (IGR) and Insecticides
The development of novel insecticides is crucial for managing insect pests, especially those that have developed resistance to existing treatments. mdpi.com The pyridazine scaffold is a key feature in several modern insecticidal compounds. For instance, research into N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which can be synthesized from pyridazine precursors, has yielded compounds with significant insecticidal activity against pests like Plutella xylostella (diamondback moth). mdpi.com
In another example, the recently developed insecticide Dimpropyridaz features a pyridazine structure and exhibits a novel mode of action, acting on the insect's chortodonal organ. nih.gov The versatility of the this compound structure, with its multiple reactive sites, allows chemists to synthesize diverse derivatives for screening and optimization, leading to the discovery of next-generation insecticides that may include potent Insect Growth Regulators (IGRs). researchgate.net
Table 1: Research Findings on Pyridazine-Based Insecticides
| Compound Class | Target Pest | Research Finding | Source |
| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Plutella xylostella | Derivatives showed >90% insecticidal activity at a concentration of 100 mg/L. | mdpi.com |
| Dimpropyridaz | Aphids, Whiteflies | A novel insecticide with a completely new mode of action targeting the chortodonal organ. | nih.gov |
Synthesis of Fungicidal Agents
Pyridazine derivatives are integral to the creation of effective fungicidal agents used to protect crops from various diseases. Patent literature demonstrates the synthesis of novel pyridazine compounds with potent fungicidal properties. One such patent describes the preparation of 3-chloro-5-(6-chloroethynylpyridin-3-yl)-4-(2,6-difluoro-4-methoxyphenyl)-6-methyl-pyridazine, a complex molecule built upon a 6-methyl-pyridazine core. google.com This highlights how the foundational structure of a compound like this compound can be elaborated through chemical reactions to produce highly active and specific fungicides. The trichloro- substitution pattern is also found in other heterocyclic fungicides, underscoring the importance of halogenation in designing effective agrochemicals. medkoo.com
Table 2: Example of a Fungicidal Pyridazine Derivative
| Compound Name | Core Structure | Application | Source |
| 3-chloro-5-(6-chloroethynylpyridin-3-yl)-4-(2,6-difluoro-4-methoxyphenyl)-6-methyl-pyridazine | 6-methyl-pyridazine | Fungicide | google.com |
Herbicide Development and Active Ingredient Synthesis
The pyridazine moiety is a well-established pharmacophore in the design of herbicides. Research has shown that 4-(3-Trifluoromethylphenyl)pyridazine derivatives possess significant bleaching and herbicidal activities. nih.gov A study focused on the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives found that several of these compounds exhibited herbicidal effects against dicotyledonous plants that were comparable or superior to a commercial herbicide. nih.gov
The this compound molecule is an ideal starting material for such syntheses. The chlorine atoms can be selectively replaced by other functional groups to modulate the compound's activity and selectivity. This chemical reactivity is analogous to the synthesis of other major chlorinated heterocyclic herbicides, where the number and position of chlorine atoms are critical for biological activity. nih.gov
Table 3: Research Findings on Herbicidal Pyridazine Derivatives
| Compound Series | Key Intermediate | Research Finding | Source |
| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | 4-(3-Trifluoromethylphenyl)pyridazine | Some compounds completely inhibited chlorophyll (B73375) at 1 µg/mL and showed high herbicidal activity against broadleaf weeds. | nih.gov |
Application in Pharmaceutical Intermediate Synthesis
The structural features of pyridazine and its derivatives make them attractive scaffolds for medicinal chemists. The nitrogen-containing heterocyclic ring can engage in various biological interactions, and its derivatives have shown a wide range of pharmacological activities. nih.gov this compound serves as a valuable starting point for the synthesis of these pharmaceutically relevant molecules. bldpharm.com
Contribution to Advanced Drug Discovery Scaffolds
In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are built to create a library of compounds for biological screening. nih.govnih.gov The pyridazine ring is an excellent scaffold due to its chemical properties, including its ability to participate in hydrogen bonding and other interactions with biological targets. nih.gov
This compound is particularly useful as a scaffold precursor. The three chlorine atoms act as handles for synthetic modification, allowing for nucleophilic substitution reactions. This enables chemists to systematically alter the structure and explore the chemical space around the pyridazine core, facilitating the development of Structure-Activity Relationships (SAR) and the optimization of lead compounds. nih.gov
Synthesis of Pyridazine-Containing Pharmaceutical Leads
The pyridazine core is present in numerous compounds investigated for various therapeutic applications. For example, a series of 5-substituted-6-phenyl-3(2H)-pyridazinones, which can be synthesized from pyridazine intermediates, were developed and tested for their potential as antiplatelet drugs. nih.gov The study found that specific substitutions at position 5 of the pyridazinone ring led to significant antiplatelet activity. nih.gov This demonstrates how a precursor like this compound can be transformed into pharmacologically active agents. The general pyridazine structure has also been explored for activity against microbes and as modulators of the central nervous system. vulcanchem.com
Table 4: Research on Pharmaceutical Leads Containing the Pyridazine Scaffold
| Compound Class | Therapeutic Area | Research Finding | Source |
| 5-substituted-6-phenyl-3(2H)-pyridazinones | Antiplatelet Agents | Compounds containing a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at position 5 showed the most potent activity. | nih.gov |
Advanced Materials and Industrial Applications
The unique electronic and structural properties of the pyridazine ring, when appropriately substituted, make it a desirable component in the design of functional materials. The chlorinated nature of this compound, in particular, offers multiple points for synthetic elaboration, enabling the construction of molecules with tailored properties for specific industrial uses.
Intermediate for Liquid Crystal Materials
The synthesis of liquid crystals containing heterocyclic rings is an area of intensive research, driven by the need for materials with specific properties such as negative dielectric anisotropy for advanced display technologies. Pyridazine derivatives, owing to the significant lateral dipole moment of the pyridazine ring, are of particular interest. tandfonline.comtandfonline.com Research has demonstrated that 3,6-disubstituted pyridazines can form the core of liquid crystalline compounds. For instance, the synthesis of 3-alkoxy-6-(4-methoxycarbonylphenyl)pyridazines has been achieved through the cross-coupling reaction of 3-halo-6-alkoxypyridazines, with many of the resulting compounds exhibiting mesomorphic (liquid crystalline) behavior. sioc-journal.cn
The synthetic strategy often begins with a dichloropyridazine, such as 3,6-dichloropyridazine, where the chlorine atoms are sequentially substituted. sioc-journal.cn This highlights the potential of this compound as a valuable intermediate. The three chlorine atoms on the pyridazine ring offer multiple, distinct reaction sites for the stepwise introduction of various mesogenic (liquid crystal-forming) groups. The presence of the methyl group can also influence the final properties of the liquid crystal, such as its melting point and the temperature range of its mesophases. While direct synthesis of liquid crystals from this compound is not explicitly detailed in the reviewed literature, the established use of closely related chlorinated pyridazines strongly suggests its utility in creating novel liquid crystalline materials. tandfonline.comtandfonline.comsioc-journal.cn
Table 1: Examples of Pyridazine-Based Liquid Crystal Research
| Precursor/Core Structure | Synthetic Approach | Key Findings |
| 3,6-disubstituted pyridazine ring | Modification of a method for synthesizing 3-phenyl-4-methyl-pyridazine | Resulting compounds with three-ring rigid cores show mesophases over a broad temperature range. tandfonline.com |
| 3-halo-6-alkoxypyridazine | Cross-coupling reaction with p-methoxycarbonylphenylboronic acid | Synthesis of new 3-alkoxy-6-(4-methoxycarbonylphenyl)pyridazines, with seven out of eight new compounds showing mesomorphism. sioc-journal.cn |
| 3,6-disubstituted pyridazine ring with n-alkyl or n-alkoxy groups | Synthesis where one substituent is a phenyl ring and the other is an alkoxy group | All n-alkyl compounds were found to have smectic phases, indicating the influence of the alkyl chain on the liquid crystal phase. tandfonline.com |
Development of Nitrogen Fertilizer Synergists from Chlorinated Pyridines
In agriculture, enhancing the efficiency of nitrogen fertilizers is a critical goal to improve crop yields and reduce environmental impact. Nitrogen fertilizer synergists are compounds that slow down the processes of nitrification and urease activity in the soil, thereby reducing the loss of nitrogen. Certain heterocyclic compounds have been identified as effective in this regard. One of the most well-known nitrification inhibitors is Nitrapyrin, which is a chlorinated pyridine (B92270) derivative (2-chloro-6-(trichloromethyl)pyridine). mdpi.com This demonstrates that a chlorinated nitrogen-containing heterocyclic ring can be a key structural feature for this type of activity.
While the direct application of this compound as a nitrogen fertilizer synergist has not been documented in the available research, the broader context of pyridazine derivatives in agriculture is noteworthy. Pyridazine-containing compounds have been investigated and used as herbicides and plant growth factors. researchgate.net For example, some 6-(halophenyl)pyridazine derivatives have shown fungicidal activity. google.com The biological activity of pyridazine derivatives in agricultural applications, coupled with the known efficacy of chlorinated pyridines as nitrification inhibitors, suggests a potential, yet unexplored, role for this compound or its derivatives as nitrogen fertilizer synergists. Further research would be needed to validate this potential application.
Table 2: Examples of Heterocyclic Compounds in Agricultural Applications
| Compound/Class | Application | Mechanism/Finding |
| Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) | Nitrification inhibitor | Inhibits the ammonia (B1221849) monooxygenase enzyme, reducing nitrate (B79036) leaching. mdpi.com |
| Pyridazine derivatives | Herbicides, plant growth factors, fungicides | Some pyridazine-containing herbicides act by inhibiting photosynthesis. liberty.edu Certain derivatives show fungicidal properties. google.com |
| 3,4-dimethylpyrazole phosphate (B84403) (DMPP) | Nitrification inhibitor | Inhibits the activity of ammonia monooxygenase in the soil. google.com |
| Pyridine derivatives | Insecticides | Substitution in the phenyl moiety of some thienylpyridines increases insecticidal activity. acs.org |
Building Chemical Diversity via Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. nih.gov This approach is instrumental in the discovery of new drugs and materials. A key element in combinatorial synthesis is the use of a "scaffold," a core molecule with multiple points for derivatization. mdpi.com Polychlorinated heterocyclic compounds are excellent scaffolds because the chlorine atoms can be selectively substituted with a wide variety of other chemical groups.
The utility of 2,4,6-trichloropyrimidine (B138864) as a scaffold in combinatorial synthesis is well-established. researchgate.net By analogy, this compound presents itself as a highly promising scaffold. The three chlorine atoms at positions 3, 4, and 6 of the pyridazine ring can be sequentially displaced by different nucleophiles, allowing for the creation of a three-dimensional library of compounds from a single starting material. The methyl group at position 5 adds another layer of structural diversity and can influence the biological activity or material properties of the library members.
The process would involve the systematic reaction of this compound with a set of building blocks (e.g., amines, alcohols, thiols) at one of the chlorine positions, followed by the reaction of the resulting products with a second set of building blocks at another chlorine position, and so on. This "split-and-mix" or parallel synthesis approach can generate a vast number of unique compounds in an efficient manner. imperial.ac.uk While specific combinatorial libraries based on this compound are not explicitly described in the literature reviewed, the principles of using chlorinated heterocycles as scaffolds are directly applicable and highlight its significant potential in this field. researchgate.netnih.gov
Table 3: Principles of Combinatorial Chemistry with Heterocyclic Scaffolds
| Scaffold Type | Synthetic Strategy | Outcome |
| Polychlorinated heterocycles (e.g., 2,4,6-trichloropyrimidine) | Sequential nucleophilic substitution | Generation of a diverse library of substituted heterocycles. researchgate.net |
| General heterocyclic cores | Solid-phase synthesis with multiple building blocks | Creation of structurally heterogeneous libraries with skeletal diversity. nih.gov |
| Privileged scaffolds (e.g., pyridine) | Derivatization to enhance structural and physicochemical properties | Development of highly potent and safe bioactive compounds. mdpi.com |
Future Research Directions and Emerging Trends in 3,4,6 Trichloro 5 Methylpyridazine Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of polychlorinated pyridazines often involves multi-step procedures with harsh reagents. The future of synthesizing 3,4,6-trichloro-5-methylpyridazine and its analogs lies in the adoption of more efficient and environmentally benign methods that offer higher atom economy and reduce waste.
Emerging strategies focus on late-stage functionalization and catalytic processes. Methodologies such as transition-metal-catalyzed C-H activation are becoming powerful tools for creating functionalized pyridones and isoquinolones, offering a more direct and step-economical approach. sioc-journal.cn Palladium-catalyzed C-H arylation, for instance, has been successfully applied to pyridazine-based fused 1,2,4-triazoles, demonstrating that even complex N-heterocycles can be functionalized directly. nih.gov Adapting these C-H activation techniques could allow for the construction of the methylated pyridazine (B1198779) core with subsequent controlled chlorination, or even direct C-H chlorination, bypassing traditional ring-synthesis routes that require less accessible precursors.
Furthermore, sustainable chemistry principles are driving a shift towards methods like flow chemistry. Flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. mdpi.com While extensively studied for other heterocycles like pyrazoles, its application to pyridazine synthesis is a promising future direction, potentially enabling faster optimization and safer handling of reactive intermediates. mdpi.com Other modern synthetic approaches for pyridazine rings include copper-catalyzed aerobic cyclizations and inverse electron demand Diels-Alder reactions, which offer pathways under milder conditions. organic-chemistry.org
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The three chlorine atoms on the this compound ring are prime sites for functionalization, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring makes it highly susceptible to these transformations. researchgate.netmdpi.com
A key area for future research is the selective functionalization of the three distinct chloro positions. The electronic environment of each chlorine atom is different due to the influence of the adjacent nitrogen atoms and the methyl group. This inherent asymmetry suggests that site-selective substitution should be achievable by carefully controlling reaction conditions, such as temperature, solvent, and the nature of the nucleophile. Studies on related polychlorinated heterocycles like pentafluoropyridine (B1199360) have shown that such selectivity is possible, where different positions can be targeted by varying the nucleophile and conditions. rsc.org However, increasing the number of chlorine atoms can also lead to a loss of regioselectivity, presenting a significant challenge and an area ripe for investigation. researchgate.net
Beyond simple substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, represent a versatile pathway for introducing complex carbon-based substituents. mdpi.comdntb.gov.uanih.gov These methods are advantageous due to the wide availability of coupling partners and the tolerance of various functional groups. mdpi.com Future work will likely focus on developing catalyst systems that can selectively activate one C-Cl bond over the others in a programmable fashion, turning this compound into a trifunctional scaffold for building molecular complexity.
Advanced Computational Modeling for Predictive Design and Reaction Optimization
Computational chemistry is an indispensable tool for accelerating research and development. For this compound, methods like Density Functional Theory (DFT) can provide profound insights into its structure and reactivity, guiding experimental work.
DFT calculations can be employed to predict key properties that govern chemical behavior. For instance, studies on halo-derivatives of pyridine (B92270) and pyrazine (B50134) have used DFT to determine electron affinities and potential energy curves for anion dissociation, which are crucial for understanding reactivity in nucleophilic and dissociative electron attachment processes. mostwiedzy.pldntb.gov.ua Similar calculations for this compound could predict the relative lability of each chlorine atom, thereby forecasting the most likely site for SNAr or oxidative addition in cross-coupling reactions.
Furthermore, computational tools can map out entire reaction mechanisms. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) can visualize the electron-rich and electron-poor regions of the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. chemrxiv.org Natural Bond Orbital (NBO) analysis can elucidate the donor-acceptor interactions within the molecule, and Fukui functions can pinpoint atomic sites' reactivity towards different types of reagents. chemrxiv.org By leveraging these predictive models, researchers can design more effective experiments, optimize reaction conditions for desired outcomes, and screen potential derivatives for specific electronic or steric properties before committing to their synthesis.
Integration into Supramolecular Chemistry and Advanced Functional Materials Development
The unique electronic and structural features of this compound make it an attractive building block for the construction of functional materials and supramolecular assemblies. The pyridazine core is known to act as a versatile ligand for metal cations and can participate in hydrogen bonding for molecular recognition. nih.govlifechemicals.com
After converting the chloro groups into appropriate linking functionalities (e.g., carboxylates, amines, or pyridyl groups), this molecule can serve as a trifunctional monomer for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govrsc.org The nitrogen atoms of the pyridazine ring can act as coordination sites or as basic sites within the pores, potentially imparting catalytic activity or selective adsorption properties. nih.govmdpi.com The synthesis of COFs from pyridine-based monomers has been shown to yield materials with high efficiency for applications like pollutant removal, demonstrating the potential of incorporating such N-heterocycles. nih.govrsc.org
The electron-deficient pyridazine ring is also a desirable component in π-conjugated systems for optoelectronic applications. researchgate.net Pyridazine-based monomers have been synthesized and polymerized to create materials for organic solar cells. nih.gov The trichloro-substituted backbone of this compound provides three distinct points for derivatization, allowing for the creation of three-dimensional or highly branched conjugated polymers. By strategically adding electron-donating groups through cross-coupling reactions, researchers could precisely tune the HOMO/LUMO energy levels and bandgap of the resulting materials for applications in organic electronics, sensors, or photocatalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4,6-Trichloro-5-methylpyridazine, and how can reaction conditions (e.g., temperature, solvent) be systematically optimized?
- Methodological Answer : Use factorial design (e.g., Taguchi or Box-Behnken methods) to evaluate the interaction of variables like chlorination agents, methyl group precursors, and solvent polarity. For example, orthogonal arrays can minimize experimental runs while identifying critical parameters . Computational pre-screening via quantum chemical calculations (e.g., density functional theory) can predict reactivity trends and guide synthetic routes, reducing trial-and-error approaches .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Combine -/-NMR to confirm substitution patterns, supported by 2D techniques (COSY, HSQC) for connectivity. High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR identifies functional groups (e.g., C-Cl stretches at 550–600 cm). Cross-reference spectral data with structurally analogous pyridazines to resolve ambiguities .
Q. What stability challenges arise during storage of this compound, and how can degradation pathways be mitigated?
- Methodological Answer : Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use HPLC or GC-MS to monitor degradation products (e.g., dechlorinated byproducts). Store under inert atmospheres (argon) at -20°C in amber vials to suppress hydrolysis or photolytic decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform Fukui function analysis to identify electrophilic sites (e.g., C-3 vs. C-6 chlorines). Simulate reaction pathways using transition state theory to assess activation energies. Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants under varying nucleophile concentrations) .
Q. How should researchers address contradictions in reported catalytic activity data for this compound-based intermediates?
- Methodological Answer : Apply meta-analysis to reconcile discrepancies by normalizing variables (e.g., catalyst loading, solvent polarity). Use multivariate regression to isolate confounding factors (e.g., trace moisture in reactions). Cross-validate findings via independent replication under standardized conditions .
Q. What experimental frameworks can distinguish between heterogeneous and homogeneous reaction mechanisms in cross-coupling reactions involving this compound?
- Methodological Answer : Conduct mercury poisoning tests to detect colloidal catalysts. Use kinetic isotope effects (KIEs) or Eyring plots to differentiate single-electron transfer (SET) vs. polar mechanisms. In situ XAFS or TEM can monitor catalyst morphology changes during reactions .
Q. How can green chemistry metrics (e.g., E-factor, atom economy) be applied to optimize the sustainability of this compound synthesis?
- Methodological Answer : Calculate atom economy using stoichiometric ratios of chlorination agents (e.g., PCl vs. POCl). Employ membrane separation technologies (e.g., nanofiltration) to recover solvents and reduce waste. Life-cycle assessment (LCA) tools can compare environmental impacts of alternative routes .
Data Management & Validation
- Reference Standards : Use PubChem-derived spectral libraries for cross-validation .
- Statistical Rigor : Apply ANOVA to assess reproducibility in triplicate experiments, reporting confidence intervals (95% CI) .
- Ethical Compliance : Adhere to institutional chemical hygiene plans for hazardous compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
